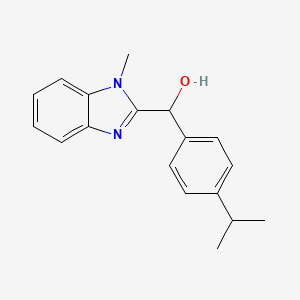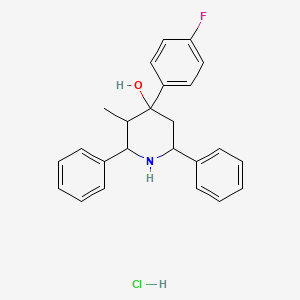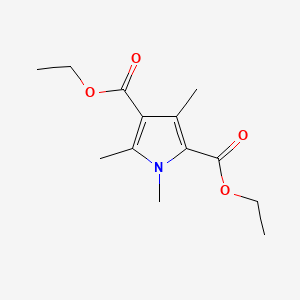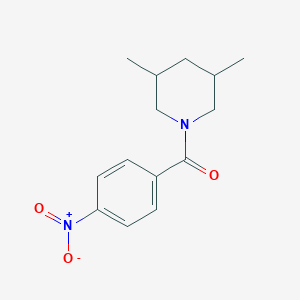![molecular formula C14H23NO2 B4965815 N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide, also known as HEUC, is a tricyclic compound that has been studied for its potential use in pharmaceuticals and as a biological tool.
Mecanismo De Acción
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide works by binding to specific sites on ion channels, which are proteins that allow ions to pass through cell membranes. By selectively blocking certain types of ion channels, this compound can affect the electrical activity of cells and alter various physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to affect the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. This compound has also been shown to affect the activity of certain types of calcium channels, which are important for muscle contraction and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide in lab experiments is its specificity for certain types of ion channels. This makes it a useful tool for studying the function of these channels in various physiological processes. However, one limitation is that this compound may not be effective for all types of ion channels, and its effects may vary depending on the specific channel being studied.
Direcciones Futuras
There are many potential future directions for research involving N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide. One area of interest is its potential use in developing new drugs for various diseases. For example, this compound has been studied for its potential use in treating epilepsy and other neurological disorders. Additionally, this compound may have potential applications in other areas, such as drug delivery and gene therapy.
In conclusion, this compound is a tricyclic compound that has been studied for its potential use in pharmaceuticals and as a biological tool. Its specificity for certain types of ion channels makes it a useful tool for studying their function in various physiological processes. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
Métodos De Síntesis
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide can be synthesized through a multi-step process involving various chemical reactions. One common method involves the reaction of tricyclo[4.3.1.1~3,8~]undecane-1,9-dicarboxylic acid with ethylene glycol to form the corresponding diester. This diester can then be converted into this compound through a series of reactions, including hydrolysis and amidation.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a tool for studying the structure and function of ion channels, which are important for many physiological processes. This compound has been shown to selectively block certain types of ion channels, making it a useful tool for studying their function.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-4-3-15-13(17)14-7-10-1-2-11(8-14)6-12(5-10)9-14/h10-12,16H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAKGTQVACDSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)


![4-[(anilinocarbonothioyl)amino]butanoic acid](/img/structure/B4965757.png)


![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine](/img/structure/B4965775.png)
![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)

![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)

